molecular formula C40H56O4 B13826203 (3S,3'S,6S,6'S)-6,6'-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaene-1,18-diyl)bis(1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol)

(3S,3'S,6S,6'S)-6,6'-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaene-1,18-diyl)bis(1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol)

Cat. No.: B13826203
M. Wt: 600.9 g/mol
InChI Key: SZCBXWMUOPQSOX-LCRACANLSA-N
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Description

Violaxanthin is a xanthophyll pigment with an orange color found in various plants. It is an epoxycarotenoid, which means it contains an oxygenated carotene backbone. Violaxanthin plays a crucial role in the xanthophyll cycle, which helps plants manage excessive light energy and protect against photo-oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: Violaxanthin is biosynthesized from zeaxanthin through the action of zeaxanthin epoxidase. This enzyme catalyzes the epoxidation of zeaxanthin to produce antheraxanthin and subsequently violaxanthin . The reaction conditions typically involve photosynthetic eukaryotes, including higher plants.

Industrial Production Methods: Commercial production of violaxanthin is challenging due to the lack of resource plants or organisms that can efficiently supply epoxy-carotenoids. recent advances in metabolic pathway engineering have enabled the heterologous production of violaxanthin using microbial hosts such as Escherichia coli and Saccharomyces cerevisiae .

Chemical Reactions Analysis

Types of Reactions: Violaxanthin undergoes various chemical reactions, including:

    Oxidation: Violaxanthin can be oxidized to form other carotenoids.

    Epoxidation: The conversion of zeaxanthin to violaxanthin involves epoxidation.

    Isomerization: Violaxanthin can undergo isomerization to form different stereoisomers.

Common Reagents and Conditions:

    Oxidation: Reactive oxygen species (ROS) are commonly involved in the oxidation of violaxanthin.

    Epoxidation: Zeaxanthin epoxidase is the enzyme responsible for the epoxidation process.

Major Products Formed:

Scientific Research Applications

Violaxanthin has several scientific research applications across various fields:

Mechanism of Action

Comparison with Similar Compounds

    Zeaxanthin: A precursor to violaxanthin in the xanthophyll cycle.

    Antheraxanthin: An intermediate in the conversion of zeaxanthin to violaxanthin.

    Lutein: Another xanthophyll with similar photoprotective functions.

Uniqueness: Violaxanthin is unique due to its specific role in the xanthophyll cycle and its ability to undergo epoxidation and isomerization. Unlike other carotenoids, violaxanthin and its derivatives are not commercially available, making its production through metabolic engineering a significant advancement .

Properties

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

IUPAC Name

(3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37?,38?,39-,40-/m0/s1

InChI Key

SZCBXWMUOPQSOX-LCRACANLSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\[C@@]12OC1(C[C@H](CC2(C)C)O)C)/C)/C)/C=C/C=C(/C=C/[C@@]34OC3(C[C@H](CC4(C)C)O)C)\C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C

Origin of Product

United States

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